molecular formula C21H20N2O5S B12006948 6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate

6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B12006948
M. Wt: 412.5 g/mol
InChI Key: GLDRFRFIJAIFCN-UHFFFAOYSA-N
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Description

6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a benzimidazole moiety and a methanesulfonate group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of an appropriate salicylaldehyde derivative with an ethyl acetoacetate derivative under acidic or basic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole group can be introduced via a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chromen-4-one core, potentially converting the ketone group to an alcohol.

    Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The chromen-4-one core can interact with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation. The methanesulfonate group enhances the compound’s solubility and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-2-methyl-3-(1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate: Lacks the methyl group on the benzimidazole moiety.

    6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl sulfate: Contains a sulfate group instead of a methanesulfonate group.

    6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate: Contains an acetate group instead of a methanesulfonate group.

Uniqueness

The presence of the methanesulfonate group in 6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate makes it more reactive and soluble compared to its analogs. This enhances its potential for biological activity and industrial applications, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

[6-ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] methanesulfonate

InChI

InChI=1S/C21H20N2O5S/c1-5-13-10-14-18(11-17(13)28-29(4,25)26)27-12(2)19(20(14)24)21-22-15-8-6-7-9-16(15)23(21)3/h6-11H,5H2,1-4H3

InChI Key

GLDRFRFIJAIFCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OS(=O)(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C

Origin of Product

United States

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